molecular formula C19H23N7 B2697100 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine CAS No. 2415471-79-1

1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine

Cat. No. B2697100
CAS RN: 2415471-79-1
M. Wt: 349.442
InChI Key: SCFPCZSYIPFGMY-UHFFFAOYSA-N
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Description

Cyclopenta[d]pyrimidines and pyrazolo[1,5-a]pyrimidines are classes of nitrogen-containing heterocyclic compounds . These compounds are widely distributed in nature and are part of many biologically active molecules . They have been the subject of numerous studies due to their diverse range of biological activities .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a pyrimidine ring fused with a cyclopentane ring (in the case of cyclopenta[d]pyrimidines) or a pyrazole ring (in the case of pyrazolo[1,5-a]pyrimidines) .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary greatly depending on their specific structure. For example, the presence of different substituents can significantly affect properties such as solubility, melting point, and reactivity .

Future Directions

The future research directions in this field could involve the synthesis and study of new derivatives of these compounds, with the aim of discovering new biological activities and potential therapeutic applications .

properties

IUPAC Name

7-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7/c1-13-11-18(26-17(22-13)10-14(2)23-26)24-6-8-25(9-7-24)19-15-4-3-5-16(15)20-12-21-19/h10-12H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFPCZSYIPFGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2N3CCN(CC3)C4=NC=NC5=C4CCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine

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